An In-Depth Technical Guide to Octahydro-1H-inden-1-one: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Octahydro-1H-inden-1-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-inden-1-one, a saturated bicyclic ketone, represents a foundational scaffold in synthetic organic chemistry. Its rigid, three-dimensional structure and the presence of a reactive carbonyl group make it a valuable building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physical properties, spectroscopic characterization, synthesis, and reactivity of octahydro-1H-inden-1-one, with a focus on its potential applications in research and drug development.
Chemical Structure and Stereoisomerism
Octahydro-1H-inden-1-one possesses the molecular formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol . Its structure consists of a fused cyclopentane and cyclohexane ring, with a ketone functional group at the C-1 position. The IUPAC name for this compound is 2,3,3a,4,5,6,7,7a-octahydroinden-1-one.
The fusion of the two rings gives rise to stereoisomerism, with the molecule existing as two principal diastereomers: cis-octahydro-1H-inden-1-one and trans-octahydro-1H-inden-1-one. This isomerism is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C-3a and C-7a).
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In the cis-isomer , the bridgehead hydrogens are on the same side of the ring system, resulting in a folded, more flexible conformation.
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In the trans-isomer , the bridgehead hydrogens are on opposite sides, leading to a more linear and rigid structure.
The relative stability of these isomers can be influenced by substitution on the ring system, with the cis-isomer often being more stable in unsubstituted hydrindanones.
Caption: The cis and trans diastereomers of octahydro-1H-inden-1-one.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of octahydro-1H-inden-1-one are crucial for its characterization and handling. While experimental data for all properties of both isomers is not exhaustively available, a combination of experimental and computed data provides a good profile of the compound.
Physical Properties
| Property | cis-Octahydro-1H-inden-1-one | trans-Octahydro-1H-inden-1-one |
| CAS Number | 2826-65-5 | 16783-22-5 |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol |
| Boiling Point | Data not available | 497.7±15.0 K (calculated) |
| Melting Point | Data not available | 258.7±18.0 K (calculated) |
| Density | Data not available | Data not available |
| logP (Octanol/Water) | Data not available | 2.156 (calculated) |
Spectroscopic Data
The IR spectrum of octahydro-1H-inden-1-one is characterized by a strong absorption band corresponding to the C=O stretching vibration of the five-membered ring ketone.
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C=O Stretch: Expected around 1750 cm⁻¹. The five-membered ring introduces ring strain, which shifts the carbonyl absorption to a higher frequency compared to a six-membered or open-chain ketone (typically ~1715 cm⁻¹).
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C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the saturated rings.
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C-C Stretch: Moderate absorptions in the 1100-1230 cm⁻¹ region.
The ¹H and ¹³C NMR spectra of octahydro-1H-inden-1-one are complex due to the number of chemically non-equivalent protons and carbons in the bicyclic system. The chemical shifts will vary between the cis and trans isomers due to their different conformations and the resulting shielding/deshielding effects.
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¹³C NMR: The carbonyl carbon is expected to resonate in the downfield region, typically around 211-214 ppm. The remaining eight sp³ hybridized carbons will appear in the upfield region of the spectrum.
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¹H NMR: The spectrum will show a complex pattern of multiplets in the upfield region (typically 1.0-3.0 ppm) corresponding to the methylene and methine protons of the fused ring system. The protons alpha to the carbonyl group will be the most deshielded among the aliphatic protons.
The electron ionization mass spectrum of octahydro-1H-inden-1-one will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will be characteristic of a cyclic ketone, involving α-cleavage and other rearrangements.
Synthesis and Reactivity
The synthesis of octahydro-1H-inden-1-one typically involves the reduction of an unsaturated precursor, most commonly 1-indanone. The stereochemical outcome of the reduction is highly dependent on the reaction conditions.
Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation of 1-indanone over a heterogeneous catalyst is a common method for the preparation of octahydro-1H-inden-1-one. The choice of catalyst and reaction conditions can influence the stereoselectivity of the ring fusion.
Caption: General scheme for the synthesis of octahydro-1H-inden-1-one.
Experimental Protocol: Catalytic Hydrogenation of 1-Indanone (General Procedure)
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Catalyst Preparation: In a high-pressure hydrogenation vessel, add 1-indanone and a suitable solvent (e.g., ethanol, acetic acid).
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Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or PtO₂).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 80-120 °C).
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Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake or by analytical techniques such as GC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture to remove the catalyst.
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Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-octahydro-1H-inden-1-one, can be purified and the isomers separated by techniques such as fractional distillation or column chromatography.
Key Reactions of Octahydro-1H-inden-1-one
The carbonyl group in octahydro-1H-inden-1-one is the primary site of reactivity, allowing for a variety of transformations.
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Reduction to Alcohols: The ketone can be reduced to the corresponding alcohol, octahydro-1H-inden-1-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemistry of the resulting alcohol will depend on the steric hindrance around the carbonyl group and the nature of the reducing agent.
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Alkylation: The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then be reacted with an alkyl halide to introduce an alkyl group at the α-position.
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Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of an exo-methylene derivative.
Caption: Key reactions of the octahydro-1H-inden-1-one scaffold.
Applications in Research and Drug Development
While direct applications of octahydro-1H-inden-1-one are not extensively documented, its structural motif is present in various natural products and serves as a valuable chiral building block in the synthesis of complex molecules. The indane and hydrindane frameworks are found in numerous biologically active compounds, including steroids and alkaloids.
The rigid bicyclic system of octahydro-1H-inden-1-one allows for the precise spatial arrangement of functional groups, which is a desirable feature in drug design for optimizing interactions with biological targets. Derivatives of the indanone scaffold have been investigated for a range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents.
Safety and Handling
Octahydro-1H-inden-1-one is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-ventilated area away from heat and open flames.
Conclusion
Octahydro-1H-inden-1-one is a versatile and synthetically useful saturated bicyclic ketone. Its stereoisomeric forms, well-defined three-dimensional structure, and the reactivity of its carbonyl group make it an important intermediate for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in the fields of natural product synthesis, medicinal chemistry, and materials science. Further exploration of the chemistry of octahydro-1H-inden-1-one and its derivatives is likely to lead to the discovery of new synthetic methodologies and novel molecules with interesting biological and material properties.
References
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